REACTION_CXSMILES
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I[C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1.[F:10][C:11]([F:23])([F:22])[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.C(=O)([O-])[O-].[Na+].[Na+].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(OC(=O)C)(C)C>C(O)C.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[F:10][C:11]([F:22])([F:23])[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1 |f:2.3.4,9.10.11.12.13|
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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IC=1C(=NC(=CC1)N)N
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Name
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|
Quantity
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4.82 g
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Type
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reactant
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Smiles
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FC(OC1=C(C=CC=C1)B(O)O)(F)F
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Name
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|
Quantity
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2.48 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0.957 mL
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Type
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reactant
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Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)(C)OC(C)=O
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Name
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|
Quantity
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0.292 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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78 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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before cooling to room temperature
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Type
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FILTRATION
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Details
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The bi-phasic mixture was filtered through Arbocel™
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Type
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WASH
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Details
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the filter cake washed with isopropylacetate (2×25 ml)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic phase washed with half saturated aqueous sodium hydrogen carbonate solution (50 ml) and water (2×25 ml) before concentration in vacuo
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Type
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ADDITION
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Details
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Toluene (2×25 ml) was added during the concentration process and evaporation
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Type
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CUSTOM
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Details
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The crude residue was purified
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Type
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WASH
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Details
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eluting with isopropanol:toluene 5:95
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Name
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Type
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product
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Smiles
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FC(OC1=C(C=CC=C1)C=1C(=NC(=CC1)N)N)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |